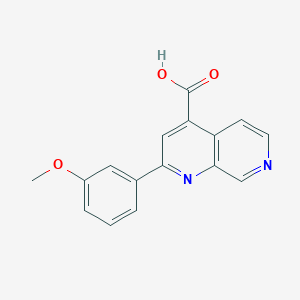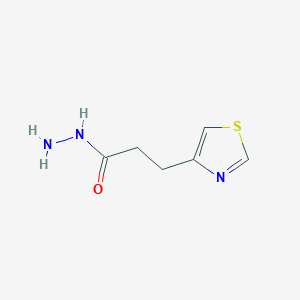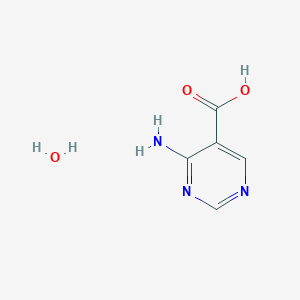
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a 1,1-difluoroethyl group
Méthodes De Préparation
The synthesis of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl cyclopropanecarboxylate with 1,1-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Analyse Des Réactions Chimiques
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-(1,1-difluoroethyl)cyclopropylcarbamate: This compound features a carbamate group instead of a carboxylate, which can influence its reactivity and biological activity.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxamide: The presence of an amide group can alter the compound’s solubility and interaction with biological targets.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative can undergo different chemical reactions compared to the ester, making it useful in different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H16F2O2 |
|---|---|
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
tert-butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-8(2,3)14-7(13)10(5-6-10)9(4,11)12/h5-6H2,1-4H3 |
Clé InChI |
XMAYVKOMQXZRAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC1)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)

![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)





![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)

